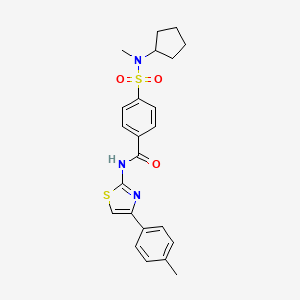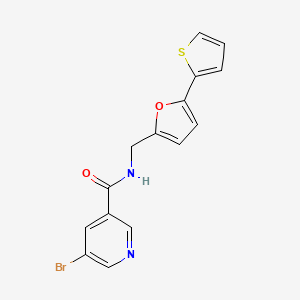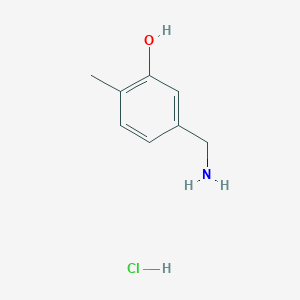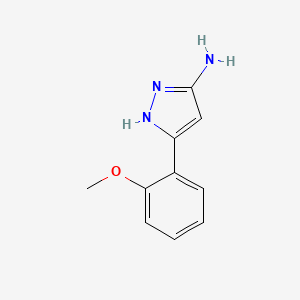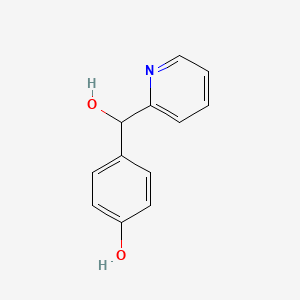
4-(Hydroxy(pyridin-2-yl)methyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-(Hydroxy(pyridin-2-yl)methyl)phenol” is a chemical compound with the molecular formula C12H11NO2 . It has a molecular weight of 201.22 . The compound is also known by its English name, 4-(Hydroxy(pyridin-2-yl)methyl)phenol .
Molecular Structure Analysis
The InChI code for “4-(Hydroxy(pyridin-2-yl)methyl)phenol” is 1S/C12H11NO2/c14-10-6-4-9 (5-7-10)12 (15)11-3-1-2-8-13-11/h1-8,12,14-15H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
The compound has a predicted density of 1.267±0.06 g/cm3 and a predicted boiling point of 393.5±32.0 °C . It is a solid at room temperature .Scientific Research Applications
Corrosion Inhibition
Research has demonstrated the effectiveness of Schiff bases related to 4-(Hydroxy(pyridin-2-yl)methyl)phenol in inhibiting corrosion. For instance, studies on Schiff bases like 2-((pyridin-2-ylimino)methyl)phenol (S1) and related compounds have shown significant corrosion inhibition efficiency on carbon steel in hydrochloric acid, with the differences in efficiency correlated to their chemical structures (Hegazy et al., 2012). This suggests potential industrial applications in protecting metals from corrosive environments.
Pharmaceutical Applications
Compounds structurally related to 4-(Hydroxy(pyridin-2-yl)methyl)phenol have been explored for their pharmaceutical potential. For example, pyrido[1,2-a]pyrimidin-4-one derivatives exhibiting aldose reductase inhibitory activity and antioxidant properties were studied. These compounds, bearing phenol or catechol moieties, have shown promising activity levels, indicating potential applications in treating conditions related to oxidative stress and aldose reductase activity (La Motta et al., 2007).
Material Science
In material science, Schiff bases similar to 4-(Hydroxy(pyridin-2-yl)methyl)phenol have been synthesized and evaluated for their properties. A study on oligo-4-[(pyridin-3-yl-methylene) amino] phenol demonstrated its antimicrobial activities and explored its oxidative polycondensation reaction conditions. This research could pave the way for developing new materials with built-in antimicrobial properties, useful in medical and environmental applications (Kaya et al., 2006).
Catalysis
Compounds structurally akin to 4-(Hydroxy(pyridin-2-yl)methyl)phenol have been investigated as catalysts in various chemical reactions. For instance, the use of 4-(N,N-Dimethylamino)pyridine hydrochloride as a recyclable catalyst for the acylation of inert alcohols showcases the potential of related compounds in enhancing reaction efficiencies and developing more sustainable chemical processes (Liu et al., 2014).
Safety And Hazards
The compound is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements associated with the compound are H302 (Harmful if swallowed) and H318 (Causes serious eye damage) . The precautionary statements are P280 (Wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
4-[hydroxy(pyridin-2-yl)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c14-10-6-4-9(5-7-10)12(15)11-3-1-2-8-13-11/h1-8,12,14-15H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWKWIXLSFYSHJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(C2=CC=C(C=C2)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Hydroxy(pyridin-2-yl)methyl)phenol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-4-(Dimethylamino)-N-[(2-methyl-2-thiophen-2-ylcyclopropyl)methyl]but-2-enamide](/img/structure/B2758086.png)
![(1-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-methylbenzyl)thio)-1H-imidazol-5-yl)methanol](/img/structure/B2758087.png)
![4-Chloro-2-({[4-(trifluoromethyl)phenyl]amino}methyl)phenol](/img/structure/B2758089.png)
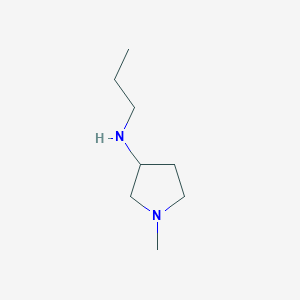
![N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2758091.png)
![N-(2-(thiophen-2-yl)ethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2758093.png)
![(1E)-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione 1-thiosemicarbazone](/img/structure/B2758094.png)
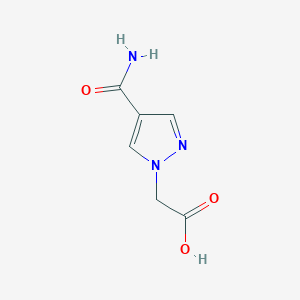
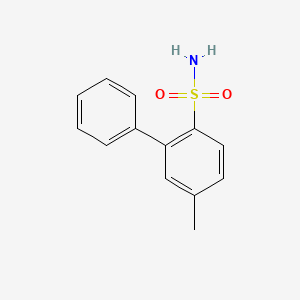
![4-Methyl-N-[(1-thiophen-3-ylcyclopropyl)methyl]thiadiazole-5-carboxamide](/img/structure/B2758097.png)
